molecular formula C7H4F4 B1583467 2,3,4,5-Tetrafluorotoluene CAS No. 21622-19-5

2,3,4,5-Tetrafluorotoluene

Cat. No. B1583467
CAS RN: 21622-19-5
M. Wt: 164.1 g/mol
InChI Key: JDPAUQKBDYMQJK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorotoluene is an organofluorine compound . It has a CAS Number of 21622-19-5 and a molecular weight of 164.1 . The IUPAC name for this compound is 1,2,3,4-tetrafluoro-5-methylbenzene .


Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrafluorotoluene is C7H4F4 . The InChI code for this compound is 1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 .


Chemical Reactions Analysis

As mentioned earlier, compounds similar to 2,3,4,5-Tetrafluorotoluene, such as penta-, tetra-, tri-, and difluorobenzenes, undergo direct arylation with a wide range of aryl halides . This suggests that 2,3,4,5-Tetrafluorotoluene may also undergo similar reactions.


Physical And Chemical Properties Analysis

The boiling point of 2,3,4,5-Tetrafluorotoluene is 398.7 K . The enthalpy of fusion is 5.84 kJ/mol at a temperature of 233 K .

Scientific Research Applications

“2,3,5,6-Tetrafluorotoluene” is a chemical compound with the formula C7H4F4 and a molecular weight of 164.1003 . It’s also known as Benzene, 1,2,4,5-tetrafluoro-3-methyl- .

  • Organic Chemistry

    • Application : “2,3,5,6-Tetrafluorotoluene” is used in direct arylation reactions with various arylhalides .
    • Method : The compound undergoes direct arylation with a wide range of arylhalides in high yield . This process involves the reaction of “2,3,5,6-Tetrafluorotoluene” with arylhalides under specific conditions to form the desired product .
    • Results : The reaction results in high yields of the desired product . The exact yield and other quantitative data would depend on the specific conditions and reactants used in the experiment .
  • Chemical Synthesis

    • Application : “2,3,5,6-Tetrafluorotoluene” can be used as a reagent or intermediate in the synthesis of other chemical compounds .
    • Method : The specific methods of application would depend on the particular synthesis process and the desired end product .
    • Results : The outcomes of these synthesis processes would vary based on the specific reactions involved .
  • Chemical Industry

    • Application : “2,3,5,6-Tetrafluorotoluene” can be used as a building block in the chemical industry .
    • Method : The compound can be used in the synthesis of various other chemical compounds . The specific methods of application would depend on the particular synthesis process and the desired end product .
    • Results : The outcomes of these synthesis processes would vary based on the specific reactions involved .
  • Pharmaceutical Industry

    • Application : “2,3,5,6-Tetrafluorotoluene” could potentially be used in the pharmaceutical industry as a precursor for the synthesis of pharmaceutical drugs .
    • Method : The specific methods of application would depend on the particular synthesis process and the desired end product .
    • Results : The outcomes of these synthesis processes would vary based on the specific reactions involved .

Safety And Hazards

2,3,4,5-Tetrafluorotoluene is classified as a flammable liquid and vapour. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

1,2,3,4-tetrafluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPAUQKBDYMQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344341
Record name 2,3,4,5-Tetrafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorotoluene

CAS RN

21622-19-5
Record name 1,2,3,4-Tetrafluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21622-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Tamborski, EJ Soloski - Journal of Organometallic Chemistry, 1969 - Elsevier
In our previous studies on the synthesis of polyfluoroaryllithium compounds, we have reported’the dimetalation of 1, 4-and 1, 2-dihydrotetrafluorobenzene to yield the 1, 4-…
Number of citations: 2 www.sciencedirect.com
AY Shabalin, NY Adonin… - Beilstein Journal of …, 2017 - beilstein-journals.org
Borates M [C 6 F 5 BF 3](M= K, Li, Bu 4 N) react with organolithium compounds, RLi (R= Me, Bu, Ph), in 1, 2-dimethoxyethane or diglyme to give M [4-RC 6 F 4 BF 3] and M [2-RC 6 F 4 …
Number of citations: 8 www.beilstein-journals.org
LP Anderson, WJ Feast, WKR Musgrave - Journal of the Chemical …, 1969 - pubs.rsc.org
Perfluorocyclohexa-1,3-diene reacts with alkynes (I) by 1,4-addition to give, exclusively and in good yield,2,3-disubstituted-1,4,5,6,7,7,8,8-octafluorobicyclo[2,2,2]octa-2,5-dienes (II)(X = …
Number of citations: 20 pubs.rsc.org
S Cacchi, G Fabrizi… - Innovative Catalysis in …, 2012 - Wiley Online Library
In recent years, direct transition metal-catalyzed functionalization reactions of arenes and heteroarenes through the activation of inert C–H bonds [1] have emerged as attractive, greener …
Number of citations: 5 onlinelibrary.wiley.com
M Clark - 1971 - etheses.dur.ac.uk
5.1. Introduction. The reaction of various polyfluoroaryl-lithiums with dimethylcarbonate has been demonstrated to be of considerable synthetic utility in the development of …
Number of citations: 6 etheses.dur.ac.uk
K Jones, EF Mooney - Annual Reports on NMR Spectroscopy, 1972 - Elsevier
Publisher Summary The chapter discusses the fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. The chapter explores the fluorohydrocarbons, including fluorinated …
Number of citations: 6 www.sciencedirect.com

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